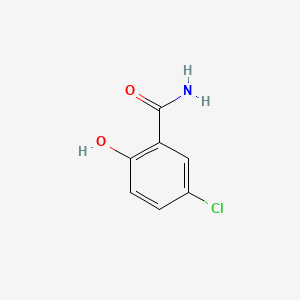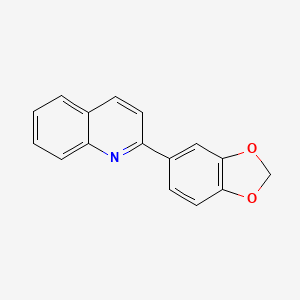
Benzyl alcohol, 3-chloro-2,5-dihydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl alcohol, 3-chloro-2,5-dihydroxy- is a natural product found in Amphibacillus, Penicillium terrestre, and Penicillium solitum with data available.
Wissenschaftliche Forschungsanwendungen
Renewable Benzyl Alcohol Production
Pugh et al. (2015) investigated the biosynthesis of benzyl alcohol directly from renewable glucose, using a non-natural pathway in Escherichia coli. This method offers an eco-friendly and sustainable way to produce benzyl alcohol, which is a valuable solvent in various industries (Pugh, Mckenna, Halloum, & Nielsen, 2015).
Quantum Mechanical Studies
Arachchilage, Wang, & Wang (2011) conducted a quantum mechanical study of 3-chloro-2,5-dihydroxybenzyl alcohol (CHBA), a bioactive benzene derivative from marine fungi. This research provides insight into the electronic structures and vibrational spectra of CHBA, crucial for understanding its chemical properties and interactions (Arachchilage, Wang, & Wang, 2011).
Dehydrogenation of Benzylic Alcohols
Alper, Hachem, & Gambarotta (1980) explored the dehydrogenation of benzylic alcohols, including benzyl alcohol, to carbonyl compounds. This research is significant for understanding the chemical transformations of benzyl alcohol in various industrial processes (Alper, Hachem, & Gambarotta, 1980).
Chemoselective Reduction of Alcohols
Yasuda et al. (2001) developed a method for the direct reduction of benzylic alcohols to alkanes, demonstrating high chemoselectivity and efficiency. This research provides a novel approach for manipulating benzyl alcohol in chemical synthesis (Yasuda, Onishi, Ueba, Miyai, & Baba, 2001).
Aerobic Oxidation of Alcohols
Keresszegi et al. (2005) studied the aerobic oxidation of alcohols, including benzyl alcohol, on Pd/Al2O3. Their findings contribute to the understanding of alcohol oxidation processes, which are crucial in various chemical industries (Keresszegi, Ferri, Mallát, & Baiker, 2005).
Oxidation to Benzaldehyde
Orbegozo et al. (2009) tested various biocatalysts for oxidizing benzyl alcohol, achieving a significant conversion to benzaldehyde. This research is important for developing environmentally friendly methods for alcohol oxidation (Orbegozo, Lavandera, Fabian, Mautner, Vries, & Kroutil, 2009).
Eigenschaften
Molekularformel |
C7H7ClO3 |
|---|---|
Molekulargewicht |
174.58 g/mol |
IUPAC-Name |
2-chloro-6-(hydroxymethyl)benzene-1,4-diol |
InChI |
InChI=1S/C7H7ClO3/c8-6-2-5(10)1-4(3-9)7(6)11/h1-2,9-11H,3H2 |
InChI-Schlüssel |
GUIGFYWMQAYTBT-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1CO)O)Cl)O |
Kanonische SMILES |
C1=C(C=C(C(=C1CO)O)Cl)O |
Synonyme |
3-chloro-2,5-dihydroxybenzyl alcohol |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




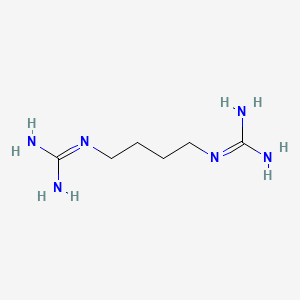
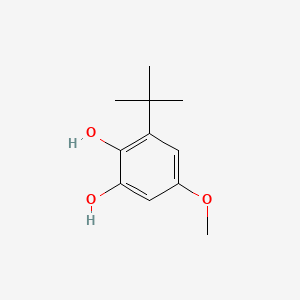

![(2S)-N-[2-[[(2R)-2-amino-3-methylbutanoyl]amino]acetyl]-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanamide](/img/structure/B1209114.png)



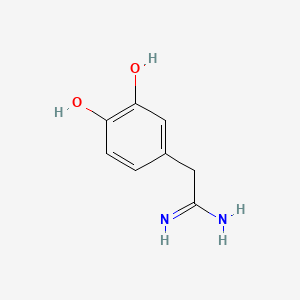
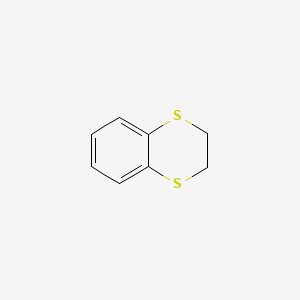

![9-Amino-12-[carboxy(hydroxy)methyl]-4-methoxy-10,13-dioxo-2-oxa-11,14-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-15-carboxylic acid](/img/structure/B1209126.png)
